6-Morpholino-4-(o-tolyl)nicotinonitrile
Description
6-Morpholino-4-(o-tolyl)nicotinonitrile is a heterocyclic compound with the molecular formula C17H17N3O and a molecular weight of 279.34 g/mol . This compound is characterized by the presence of a morpholine ring, a tolyl group, and a nicotinonitrile moiety, making it a versatile building block in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-4-2-3-5-15(13)16-10-17(19-12-14(16)11-18)20-6-8-21-9-7-20/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHWTUYCOIGIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459193 | |
| Record name | 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825638-01-5 | |
| Record name | 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholino-4-(o-tolyl)nicotinonitrile typically involves the reaction of 4-chloro-6-(o-tolyl)nicotinonitrile with morpholine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Morpholino-4-(o-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
6-Morpholino-4-(o-tolyl)nicotinonitrile is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the compound's relevance in contemporary research.
Cannabinoid Receptor Modulation
Research indicates that compounds similar to this compound can function as agonists or antagonists of cannabinoid receptors (CB1 and CB2). These interactions are vital for developing treatments for conditions such as chronic pain, anxiety, and appetite stimulation in patients undergoing treatments like chemotherapy .
Pharmaceutical Development
The compound has been explored for its potential use in formulating pharmaceutical compositions aimed at targeting the endocannabinoid system. Its ability to selectively modulate receptor activity presents opportunities for creating drugs with fewer side effects compared to traditional cannabinoid therapies .
Neuropharmacology
Studies have shown that compounds affecting cannabinoid receptors can influence neurodegenerative diseases. The modulation of these receptors may help in managing symptoms associated with conditions like Alzheimer's disease and multiple sclerosis by reducing neuroinflammation and promoting neuroprotection .
Data Tables
| Application Area | Description |
|---|---|
| Pain Management | Modulation of pain pathways via cannabinoid receptors |
| Anti-inflammatory Effects | Reduction of inflammation in neurodegenerative diseases |
| Appetite Stimulation | Enhancement of appetite in cachexia-related conditions |
Case Study 1: Cannabinoid Receptor Agonism
In a study exploring the pharmacological profiles of various pyridine derivatives, including this compound, researchers found that certain modifications enhanced binding affinity to CB1 receptors. This suggests potential for developing targeted therapies for obesity and metabolic disorders .
Case Study 2: Neuroprotective Effects
Another investigation assessed the impact of cannabinoid receptor modulators on neuroinflammation. The results indicated that compounds similar to this compound could significantly reduce markers of inflammation in animal models of Alzheimer's disease, providing insights into their therapeutic potential .
Mechanism of Action
The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and nicotinonitrile moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(o-tolyl)nicotinonitrile: A precursor in the synthesis of 6-Morpholino-4-(o-tolyl)nicotinonitrile.
6-Morpholino-4-phenylpyridine-3-carbonitrile: Another morpholine-containing nicotinonitrile derivative with similar properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and binding affinity to biological targets, making it a valuable compound in various research fields .
Biological Activity
Overview
6-Morpholino-4-(o-tolyl)nicotinonitrile is a heterocyclic compound with the molecular formula CHNO and a molecular weight of 279.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry, where it serves as a building block for various bioactive molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring and nicotinonitrile moiety enhance its binding affinity, leading to modulation of biological pathways. This compound has been explored for its role as an enzyme inhibitor and receptor ligand, making it significant in drug discovery.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological applications:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays have demonstrated IC values indicating potent anticancer properties comparable to established chemotherapeutics .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and metabolic disorders. For instance, studies have shown that it can effectively inhibit DPP-IV, an enzyme linked to Type 2 diabetes and certain cancers .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to be linked to its ability to disrupt bacterial cell membranes .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 6-Morpholino-4-phenylpyridine-3-carbonitrile | Moderate | High | Low |
| 4-Chloro-6-(o-tolyl)nicotinonitrile | Low | Low | Moderate |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Cytotoxicity Assays : A study involving MTT assays demonstrated that this compound induces apoptosis in cancer cells through mitochondrial dysfunction. The compound's ability to decrease mitochondrial membrane potential was crucial in mediating its cytotoxic effects .
- DPP-IV Inhibition Studies : Another study focused on the design and synthesis of DPP-IV inhibitors based on this compound. Results indicated that certain modifications enhance inhibitory activity, suggesting a structure-activity relationship that could guide future drug development efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
